molecular formula C16H26FIN2OSi B1440400 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoro-4-iodopyridine CAS No. 1228665-82-4

2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoro-4-iodopyridine

Cat. No. B1440400
M. Wt: 436.38 g/mol
InChI Key: ZTERAYIZDZBDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoro-4-iodopyridine” is a unique chemical with the empirical formula C16H27IN2OSi and a molecular weight of 418.39 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is known to be hydrolytically stable and has been used as a silylation agent in various reactions . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Scientific Research Applications

The tert-butyldimethylsilyloxy (TBDMS or TBS) group is often used in organic synthesis to protect reactive hydroxyl groups. By temporarily blocking these groups, chemists can perform reactions on other parts of the molecule, then remove the protecting group when they are done .

The methods of application typically involve reacting the alcohol with TBDMS chloride (TBDMSCl) in the presence of a base. The exact conditions can vary depending on the specific alcohol and the other functional groups present in the molecule .

As for the results or outcomes, the use of TBDMS as a protecting group can greatly increase the efficiency and selectivity of chemical reactions. By preventing unwanted side reactions, it allows chemists to achieve higher yields and purer products .

  • 6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine : This compound is similar to the one you mentioned, but with two methoxy groups instead of the fluoro and iodo substituents. It’s provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .

  • (2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)methanol : This compound has a furo[3,2-b]pyridine ring instead of a pyridine ring. It’s also provided by Sigma-Aldrich for early discovery researchers .

  • 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde : This compound has a benzaldehyde group instead of a pyridine ring, but it also contains the tert-butyldimethylsilyloxy group .

  • 6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine : This compound is similar to the one you mentioned, but with two methoxy groups instead of the fluoro and iodo substituents. It’s provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .

  • (2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)methanol : This compound has a furo[3,2-b]pyridine ring instead of a pyridine ring. It’s also provided by Sigma-Aldrich for early discovery researchers .

  • 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde : This compound has a benzaldehyde group instead of a pyridine ring, but it also contains the tert-butyldimethylsilyloxy group .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it is toxic if swallowed . It is also classified under storage class code 11, which refers to combustible solids . The flash point is not applicable .

properties

IUPAC Name

tert-butyl-[[1-(6-fluoro-4-iodopyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26FIN2OSi/c1-16(2,3)22(4,5)21-11-12-6-7-20(10-12)15-9-13(18)8-14(17)19-15/h8-9,12H,6-7,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTERAYIZDZBDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=CC(=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26FIN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673616
Record name 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-6-fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoro-4-iodopyridine

CAS RN

1228665-82-4
Record name 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-6-fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoro-4-iodopyridine
Reactant of Route 2
Reactant of Route 2
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoro-4-iodopyridine
Reactant of Route 3
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoro-4-iodopyridine
Reactant of Route 4
Reactant of Route 4
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoro-4-iodopyridine
Reactant of Route 5
Reactant of Route 5
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoro-4-iodopyridine
Reactant of Route 6
Reactant of Route 6
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoro-4-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.